

1-Nitronaphthalene chemical and physical properties

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Compound of Interest

Compound Name: 1-Nitronaphthalene

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An In-depth Technical Guide on the Chemical and Physical Properties of **1-Nitronaphthalene**

Introduction

1-Nitronaphthalene ($C_{10}H_7NO_2$) is a nitroaromatic compound derived from naphthalene.^{[1][2]} It exists as a yellow crystalline solid and is a key intermediate in the synthesis of various industrial chemicals, particularly dyes, rubber chemicals, and pharmaceuticals.^{[3][4]} This compound is typically synthesized through the direct nitration of naphthalene.^[1] Given its prevalence as an environmental contaminant, notably in diesel exhaust, a thorough understanding of its chemical and physical properties is crucial for researchers, scientists, and professionals in drug development and environmental science.^{[2][3]} This guide provides a comprehensive overview of **1-nitronaphthalene's** properties, experimental protocols, and key reaction pathways.

Chemical and Physical Properties

The fundamental properties of **1-nitronaphthalene** are summarized below. These values are critical for its handling, application in synthesis, and for toxicological and environmental fate studies.

General and Physical Properties

Property	Value	Source(s)
Appearance	Yellow crystalline solid, yellow needles	[2][3][5]
Molecular Formula	C ₁₀ H ₇ NO ₂	[1][6][7]
Molecular Weight	173.17 g/mol	[3][6][7]
Melting Point	53 - 62 °C (range from various sources)	[1][5][6][8]
Boiling Point	304 °C	[1][5][6][7]
Density	1.223 g/mL at 25 °C	[2][6][8]
Vapor Pressure	4.8 x 10 ⁻⁴ mm Hg at 25 °C	[3]
Flash Point	164 °C	[9][10][11]

Solubility Profile

Solvent	Solubility	Source(s)
Water	Insoluble (0.022 g/L)	[3][4][9]
Ethanol	Soluble	[4][7][12]
Diethyl Ether	Freely Soluble	[4][7][12]
Chloroform	Soluble	[4][7][12]
Carbon Disulfide	Freely Soluble	[7][12]

Spectroscopic Data

Spectroscopic data for **1-nitronaphthalene** are available and have been reported in the literature, including ultraviolet (UV), proton nuclear magnetic resonance (¹H NMR), and mass spectrometry (MS) data, which are essential for its identification and structural elucidation.[5]

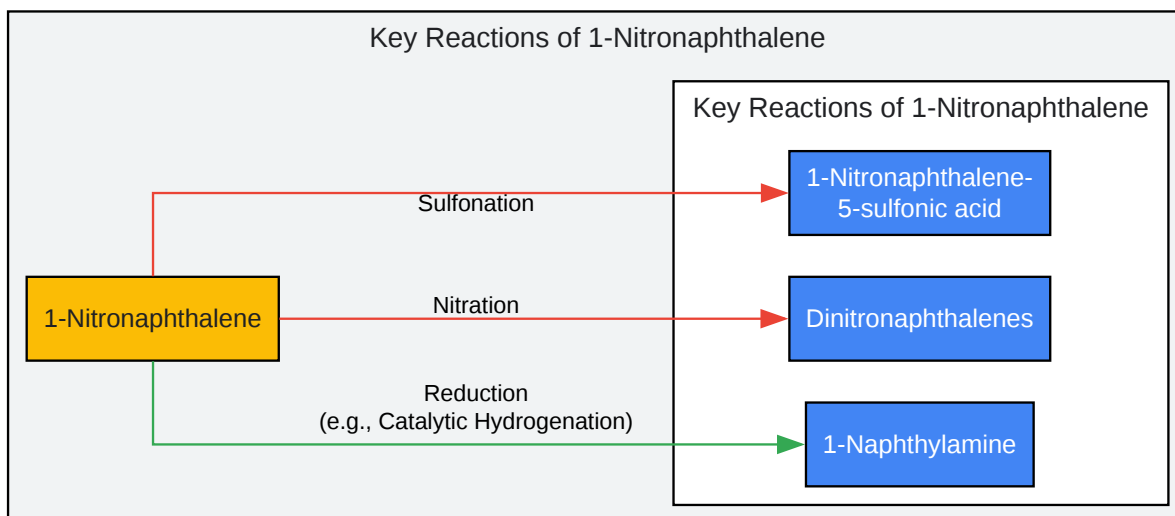
Reactivity and Stability

Chemical Stability: **1-Nitronaphthalene** is stable under normal conditions but is combustible.[2]
[9]

Incompatibilities: It is incompatible with strong oxidizing agents and strong reducing agents.[2]
[9] Caution should be exercised when mixing with nitric acid and sulfuric acid, especially at temperatures above 60°C, due to the risk of an explosive reaction.[2]

Key Reactions:

- Reduction: The nitro group can be readily reduced to an amine, forming 1-naphthylamine, a valuable precursor for dyes.[1][3] This is typically achieved through catalytic hydrogenation.
- Further Nitration: Additional nitration can lead to the formation of dinitronaphthalenes.[13]
- Sulfonation: It can undergo sulfonation to produce **1-nitronaphthalene-5-sulfonic acid**. [13]



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Caption: Primary chemical transformations of **1-nitronaphthalene**.

Experimental Protocols

Synthesis of 1-Nitronaphthalene via Nitration of Naphthalene

The most common method for synthesizing **1-nitronaphthalene** is the direct electrophilic nitration of naphthalene using a mixture of nitric acid and sulfuric acid.[\[3\]](#)[\[14\]](#)

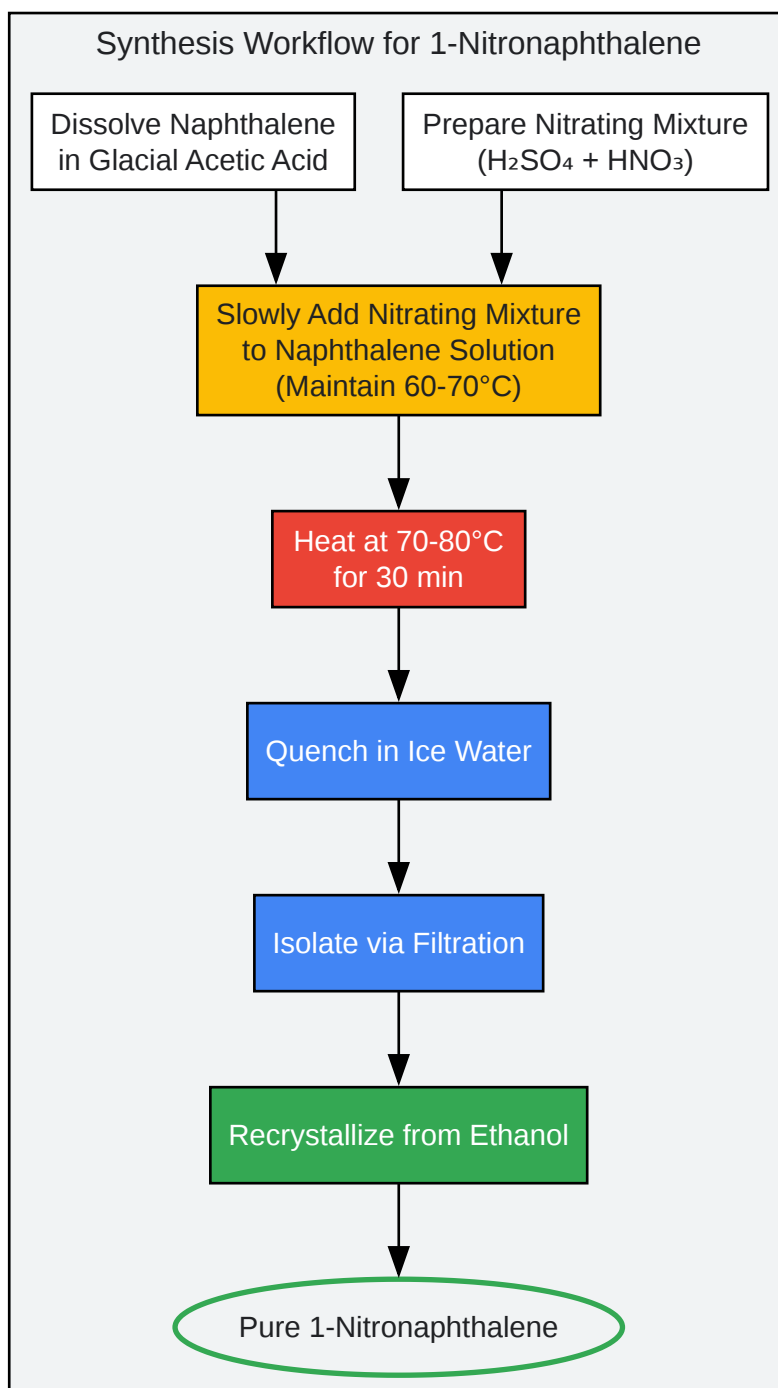
Materials:

- Naphthalene (20 g)
- Concentrated Nitric Acid (70%, 14 mL)
- Concentrated Sulfuric Acid (95%, 25-30 mL)
- Glacial Acetic Acid (60 mL)
- Ethanol (for recrystallization)
- Ice-cold water

Procedure:

- **Dissolution:** In a 250 mL round-bottom flask, dissolve 20 g of finely ground naphthalene in 60 mL of glacial acetic acid with stirring. Glacial acetic acid acts as a solvent to ensure a homogeneous reaction mixture.[\[15\]](#)[\[16\]](#)
- **Preparation of Nitrating Mixture:** In a separate flask, carefully and slowly add 25 mL of concentrated sulfuric acid to 14 mL of concentrated nitric acid. This process is highly exothermic and the mixture should be cooled in an ice bath during preparation and allowed to return to room temperature before use.[\[15\]](#)
- **Reaction:** Slowly add the nitrating mixture dropwise to the naphthalene solution using an addition funnel. The temperature of the reaction should be maintained between 60-70°C. A cooling bath should be kept on standby to manage any exothermic spikes.[\[16\]](#)
- **Heating:** After the addition is complete, heat the mixture in a water bath at 70-80°C for approximately 30 minutes to ensure the reaction goes to completion.[\[16\]](#)

- Quenching and Isolation: Allow the reaction mixture to cool and then pour it into a beaker containing 200-400 mL of ice-cold water. The crude **1-nitronaphthalene** will precipitate as a yellow solid or oil.[\[15\]](#)[\[16\]](#)
- Purification: Isolate the crude product by vacuum filtration and wash it with cold water. Further purify the product by recrystallization from ethanol to obtain yellow needles of **1-nitronaphthalene**.[\[15\]](#)



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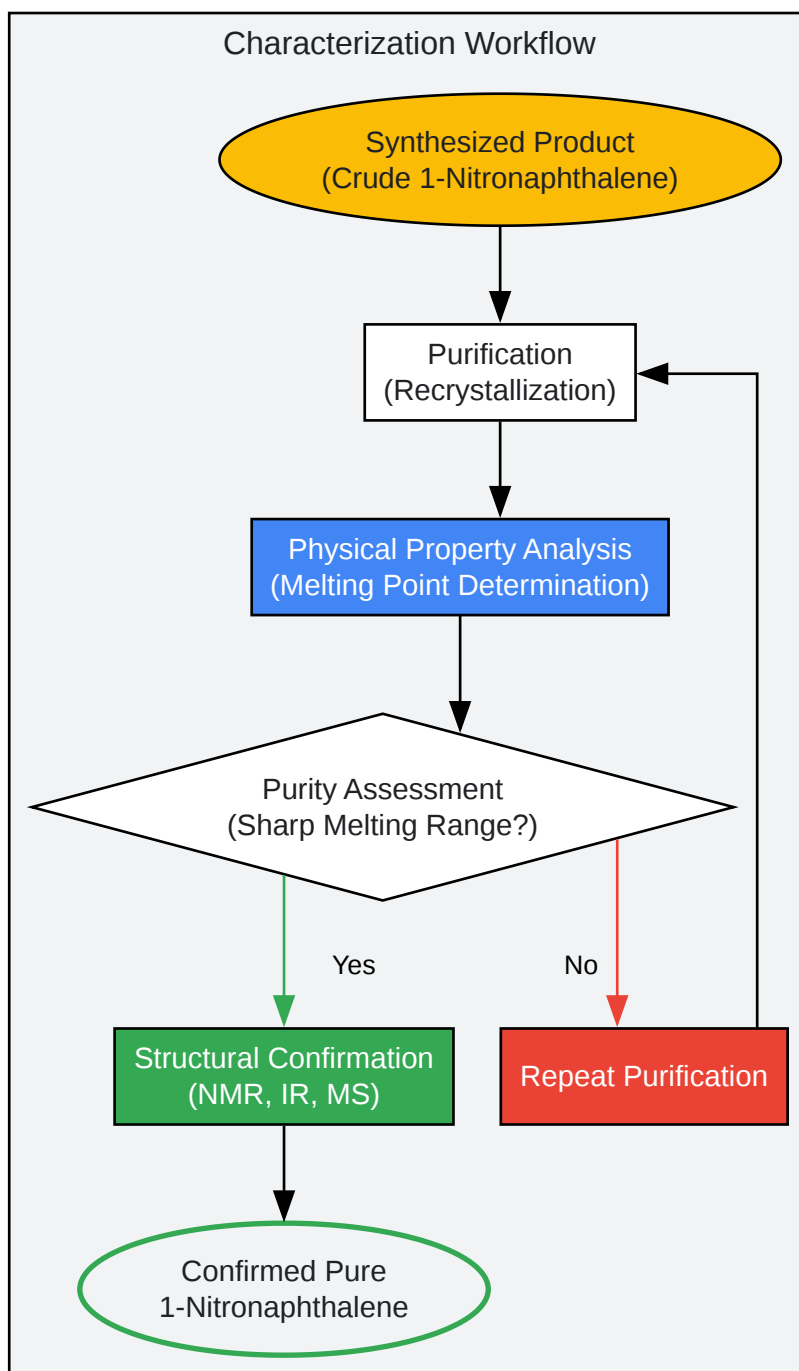
Caption: Step-by-step workflow for the synthesis of **1-nitronaphthalene**.

Protocol for Physical Property Determination: Melting Point

The melting point is a crucial parameter for assessing the purity of the synthesized compound.

Methodology: Capillary Melting Point Determination

- **Sample Preparation:** Ensure the synthesized **1-nitronaphthalene** is completely dry and finely powdered.
- **Capillary Loading:** Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- **Measurement:** Place the capillary tube in a calibrated melting point apparatus.
- **Heating:** Heat the apparatus rapidly to about 15-20°C below the expected melting point (approx. 55-60°C). Then, decrease the heating rate to 1-2°C per minute.
- **Observation:** Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A sharp melting range (e.g., within 1-2°C) is indicative of high purity.



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Caption: Logical workflow for the purification and characterization of synthesized **1-nitronaphthalene**.

Safety and Handling

1-Nitronaphthalene is a flammable solid and is considered a cancer suspect agent. It can cause irritation to the eyes, skin, and respiratory tract.[3] The primary cause of its toxicity is methemoglobin formation.

Handling Precautions:

- Use in a well-ventilated area or with local exhaust ventilation.
- Avoid dust generation and accumulation.
- Keep away from heat, sparks, and open flames.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Keep away from incompatible substances such as strong oxidizing and reducing agents.[2]
[9]

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